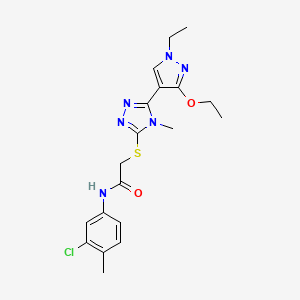

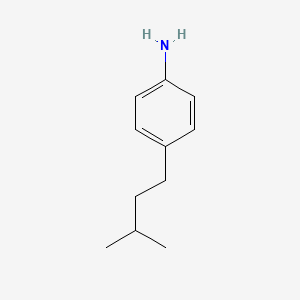

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, commonly known as OXA-23, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries. OXA-23 is a member of the oxalamide family of compounds, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Explosive Carrier Enhancement

3,4-Dinitrofurazanfuroxan (DNTF): , the core component of this compound, is widely used in fusion-cast-based explosive carriers due to its low melting point, high energy content, and excellent stability . Researchers have synthesized core–shell composites (DNTF@PDA@HTPB) by coating DNTF crystals with hydroxyl-terminated polybutadiene (HTPB) using oxidative self-polymerization of dopamine. The resulting composites exhibit improved thermal stability, faster ignition speed, and reduced friction and impact sensitivity compared to raw DNTF. These findings contribute to enhancing the structure and combustion performance of fused-cast explosives.

Mitigating N2O Emissions in Contaminated Soils

The compound’s effectiveness extends beyond explosives. In environmental science, 3,4-dimethylpyrazole phosphate (DMPP) , a derivative of this compound, acts as an inhibitor to reduce nitrous oxide (N2O) emissions from Cd-contaminated soils . By mitigating N2O release, DMPP contributes to sustainable soil management and reduces greenhouse gas impact.

Photocatalysis and Solar Energy Conversion

The compound’s photoactive properties make it relevant in photocatalysis. Researchers explore its potential as a photocatalyst for water splitting, pollutant degradation, and solar energy conversion. Its oxalamide and hydroxyl moieties may enhance charge separation and improve overall efficiency.

properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4/c1-20(2,3)16(24)10-11-21-18(26)19(27)22-14-7-6-8-15(13-14)23-12-5-4-9-17(23)25/h6-8,13,16,24H,4-5,9-12H2,1-3H3,(H,21,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBXXMZMDHZWHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2545060.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2545063.png)

![(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B2545064.png)

![2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2545068.png)

![2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545069.png)

![Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2545071.png)

![3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine](/img/structure/B2545072.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2545073.png)